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molecular formula C15H15N B033680 2-Amino-9,9-dimethylfluorene CAS No. 108714-73-4

2-Amino-9,9-dimethylfluorene

Cat. No. B033680
M. Wt: 209.29 g/mol
InChI Key: GUTJITRKAMCHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126970B2

Procedure details

81 g of 2-bromo-9,9-dimethyl-9H-fluorene (300 mmol), 93 g of 2-amino-9,9-dimethyl-9H-fluorene (444 mmol), 5 g of DPPF (9 mmol), 2 g of palladium(II) acetate and 86 g of sodium tert-butoxide (486 mmol) are heated at the boil for 18 h in 1.5 l of toluene under a protective-gas atmosphere. The mixture is subsequently partitioned between toluene and water, the organic phase is washed three times with water, dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 93 g (231 mmol, 77%).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH3:16])([CH3:15])[C:4]=2[CH:3]=1.[NH2:17][C:18]1[CH:30]=[CH:29][C:28]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21]([CH3:32])([CH3:31])[C:20]=2[CH:19]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][C:5]1([CH3:16])[C:4]2[CH:3]=[C:2]([NH:17][C:18]3[CH:30]=[CH:29][C:28]4[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=5)[C:21]([CH3:32])([CH3:31])[C:20]=4[CH:19]=3)[CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Name
Quantity
86 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is subsequently partitioned between toluene and water
WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue which remains is recrystallised from heptane/ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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